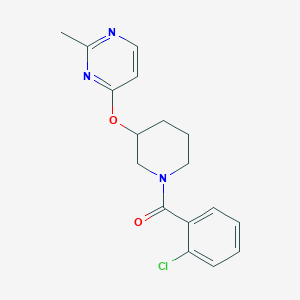![molecular formula C16H14N2O2S2 B2508933 3-metoxi-N-(2-(metiltio)benzo[d]tiazol-6-il)benzamida CAS No. 324538-65-0](/img/structure/B2508933.png)
3-metoxi-N-(2-(metiltio)benzo[d]tiazol-6-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los tiazoles han sido investigados por su potencial antimicrobiano. La estructura del compuesto sugiere que puede exhibir efectos antibacterianos o antifúngicos .
- Los estudios de acoplamiento podrían investigar si este compuesto inhibe los sistemas de detección de quórum bacteriano, lo que podría afectar la virulencia y la formación de biopelículas .
Propiedades Antimicrobianas
Inhibición de la Detección de Quórum
Regulación del Ciclo Celular y Apoptosis
Mecanismo De Acción
Target of Action
The compound, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a derivative of the benzo[d]thiazole class of compounds . Benzo[d]thiazole derivatives have been found to interact with various targets, including quorum sensing pathways in Gram-negative bacteria , topoisomerase I , and cyclooxygenase-1 (COX-1) . These targets play crucial roles in bacterial communication, DNA replication, and inflammation, respectively .
Mode of Action
The compound’s interaction with its targets leads to significant changes in their function. In the case of quorum sensing pathways, the compound acts as an inhibitor, disrupting bacterial cell-cell communication and virulence production . Docking studies suggest that the compound binds to the active site of the LasR system in Pseudomonas aeruginosa with high affinity .
Biochemical Pathways
The compound’s action on quorum sensing pathways can lead to the disruption of biofilm formation and other pathogenic behaviors in bacteria . By inhibiting topoisomerase I, the compound can interfere with DNA replication in cancer cells . The inhibition of COX-1 can lead to reduced production of prostaglandins, thereby reducing inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s efficacy as a quorum sensing inhibitor can be influenced by the concentration of the compound and the density of the bacterial population
Análisis Bioquímico
Biochemical Properties
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes . This compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation and pain. Additionally, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide interacts with quorum sensing receptors in bacteria, inhibiting their communication and biofilm formation .
Cellular Effects
The effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, particularly against K562 malignant cells . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis. Furthermore, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide affects gene expression by downregulating pro-inflammatory cytokines and upregulating apoptotic genes .
Molecular Mechanism
At the molecular level, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide exerts its effects through several mechanisms. It binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with bacterial quorum sensing receptors, preventing the formation of biofilms and reducing bacterial virulence . The molecular docking studies have shown that 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a high affinity for these receptors, which explains its potent inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects. In bacterial cultures, the inhibitory effects on quorum sensing and biofilm formation tend to diminish over time, suggesting the development of resistance .
Dosage Effects in Animal Models
The effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity have been observed . The threshold for these toxic effects is dose-dependent, with higher doses leading to more severe adverse reactions.
Metabolic Pathways
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound also affects metabolic flux by inhibiting the synthesis of prostaglandins and thromboxanes, which are essential for various physiological processes .
Transport and Distribution
Within cells and tissues, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound tends to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, suggesting potential effects on cellular metabolism and energy production .
Propiedades
IUPAC Name |
3-methoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-5-3-4-10(8-12)15(19)17-11-6-7-13-14(9-11)22-16(18-13)21-2/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBREJLTVPLGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2508852.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)
![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)




![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)
![5-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)


